N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at the 1-position (1-methyl). The 4-amine group is linked to a piperidine ring, which is further connected to a 5,6,7,8-tetrahydroquinazolin-4-yl moiety. The tetrahydroquinazoline group may enhance binding affinity through hydrophobic interactions, while the piperidine linker could improve solubility or metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8/c1-26-18-15(10-24-26)17(21-12-22-18)25-13-6-8-27(9-7-13)19-14-4-2-3-5-16(14)20-11-23-19/h10-13H,2-9H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTOSQLJIFFCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3CCN(CC3)C4=NC=NC5=C4CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase and the progression through the S phase.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus blocking the phosphorylation process. This results in the disruption of the cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase and the progression through the S phase. This leads to a halt in cell division and proliferation. The compound’s action on CDK2 also induces apoptosis within cells.
Result of Action
The compound’s action results in significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively. It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM.
Biological Activity
N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure and Properties
This compound features a unique structural arrangement that combines a pyrazolo[3,4-d]pyrimidine moiety with a tetrahydroquinazoline and piperidine framework. The IUPAC name reflects its intricate design, which facilitates interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄ |
| Molecular Weight | 258.32 g/mol |
| CAS Number | Not specified |
Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. By inhibiting CDK2, the compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves competitive inhibition at the ATP-binding site of CDK2, which is crucial for phosphorylation events necessary for cell cycle advancement.
Anticancer Activity
Several studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines exhibited significant sensitivity to treatment with this compound.
- IC50 values indicate potent activity, suggesting that the compound effectively induces apoptosis in these cancer cells.
The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 5.2 | |
| HCT-116 | 4.8 |
In Vitro Studies
In vitro experiments have been conducted to assess the cytotoxicity of this compound against various cancer cell lines. These studies typically involve treating cells with varying concentrations of the compound and measuring cell viability using assays such as MTT or XTT.
In Vivo Studies
Preliminary in vivo studies have been performed to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models. These studies are crucial for understanding its potential as a therapeutic agent in oncology.
Safety and Toxicology
While promising results have been reported regarding its anticancer properties, safety profiles must be established through comprehensive toxicological assessments. Early-stage studies suggest moderate toxicity levels; however, further research is required to confirm these findings and establish safe dosage ranges for potential clinical applications.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Structural Variations and Molecular Properties
The table below highlights structural differences and molecular properties between the target compound and key analogs:
*Estimated based on molecular formulas.
Key Observations :
- The target compound’s tetrahydroquinazoline-piperidine substituent distinguishes it from simpler methyl- or aryl-substituted analogs. This may confer unique pharmacokinetic properties, such as increased half-life or tissue penetration .
- Bulky substituents (e.g., 2,4-dimethylphenyl in ) often enhance target affinity but may reduce solubility.
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Piperidine and tetrahydroquinazoline moieties may reduce first-pass metabolism compared to N-methylated analogs (e.g., ).
- Emetogenic Potential: PDE4 inhibitors like rolipram exhibit high emetogenicity (pica D50 = 0.495 mg/kg in rats), but bulkier analogs (e.g., EPPA-1) show reduced gastrointestinal toxicity . The target compound’s substituents may follow this trend.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
